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Compound of Interest

Compound Name: 3-(2-Methoxyethyl)azepane
CAS No.: 1566236-20-1
Cat. No.: B1471108
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Executive Summary

In modern drug discovery, "escaping the flatland" of traditional aromatic scaffolds is a priority.[1]
The azepane (hexamethyleneimine) ring offers a unique seven-membered architecture that
provides distinct conformational flexibility compared to the ubiquitous piperidine and pyrrolidine
rings.[1]

This guide focuses on 3-(2-Methoxyethyl)azepane, a high-value building block.[1] The 3-
position substitution creates a chiral center that projects the methoxyethyl tail—a flexible
hydrogen bond acceptor—into vectors inaccessible to 6-membered analogs.[1] This molecule
is particularly effective in scaffold hopping campaigns aimed at improving solubility (via the
ether oxygen) while maintaining lipophilic contacts, often used to target the solvent-exposed
regions of kinase ATP pockets or GPCR allosteric sites.

Physicochemical Profile & Design Logic

Before synthesis, it is critical to understand the property shift induced by this scaffold.[1]
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Comparative Metrics (Calculated)

The table below illustrates the shift when replacing a standard 3-ethylpiperidine fragment with

3-(2-Methoxyethyl)azepane.

3-(2-
3-Ethylpiperidine ( Impact on Drug
Property Methoxyethyl)azep .
(Reference) Design
ane (Target)
Increases
] conformational
) ) 6-membered 7-membered (Twist-
Ring Size _ _ , entropy; accesses
(Chair/Boat) chair/Chair) o
novel binding pockets.
[1]
Slight reduction in
lipophilicity due to the
LogP (Calc) ~1.8 ~1.5 ether oxygen;
improves metabolic
stability.[1]
Maintains high
) basicity for salt bridge
pKa (Basic N) ~11.0 ~11.1 i )
formation (e.g., with
Asp/Glu residues).[1]
The methoxy group
adds a specific
H-Bond Acceptors 1 (Amine) 2 (Amine + Ether) interaction point for

water-bridging or H-
bonding.[1]

Chirality

1 Center (C3)

1 Center (C3)

Requires
enantioseparation;
(R)- and (S)-
enantiomers often
show >100x potency

difference.[1]
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The "Vector Shift" Rationale

In a piperidine ring, substituents at C3 typically adopt an equatorial position in a rigid chair
conformation.[1] The azepane ring, however, exists in a dynamic equilibrium between twist-
chair and twist-boat conformations.[1] This allows the 2-methoxyethyl side chain to scan a
wider volume of the protein binding pocket, potentially picking up interactions that a rigid
piperidine misses.

Synthetic Protocol: C3-Functionalization of
Caprolactam

While ring expansion of cyclohexanones (Schmidt reaction) is possible, the most reliable route
for medicinal chemistry scale-up involves the

-alkylation of protected

-caprolactam.[1] This method allows for precise control over the C3 position.[1]

Reaction Scheme Visualization (DOT)
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Figure 1: Synthetic workflow for the production of 3-(2-Methoxyethyl)azepane from
commercially available

-caprolactam.

Detailed Step-by-Step Procedure

Step 1: N-Protection[1]
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¢ Dissolve

-caprolactam (10.0 g, 88.4 mmol) in dry DCM (100 mL).

e Add DMAP (1.1 g, 10 mol%) and

(13.5 mL).

e Add

(21.2 g, 97.2 mmol) portion-wise at 0°C.

o Stir at RT for 16h. Wash with 1N HCI, brine, dry over

[1]

Checkpoint: Product should be a white solid.[1]
Step 2:

-Alkylation (The Critical Step) Rationale: The
-Boc group activates the

-proton at C3, making it susceptible to deprotonation by bulky bases like LDA without self-
condensation.[1]

e Cool a solution of diisopropylamine (1.2 eq) in dry THF to -78°C. Add

-BuLi (1.2 eq) dropwise. Stir 30 min to generate LDA.

e Add solution of N-Boc-caprolactam (from Step 1) in THF dropwise over 20 min. Maintain T <
-70°C.

e Stir for 1 hour at -78°C to ensure complete enolate formation.

e Add 1-bromo-2-methoxyethane (1.5 eq) (Note: Alkyl bromides are preferred over chlorides
for reactivity).[1]

e Allow to warm slowly to RT overnight.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Azepane
https://pubchem.ncbi.nlm.nih.gov/compound/Azepane
https://pubchem.ncbi.nlm.nih.gov/compound/Azepane
https://pubchem.ncbi.nlm.nih.gov/compound/Azepane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1471108?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Quench with sat.

.[1] Extract with EtOAc.[1]

 Purification: Flash chromatography (Hexane/EtOAc). The mono-alkylated product is the
major component; bis-alkylation is sterically disfavored.[1]

Step 3: Reduction
e Dissolve the alkylated lactam in dry THF.
e Add

complex (3.0 eq) at 0°C. (Alternative:
in ether can be used but requires rigorous anhydrous conditions).[1]

e Reflux for 4 hours.

e Workup: Cool to 0°C. Carefully add MeOH to quench excess borane. Add conc. HCI and
reflux for 1h to break the amine-borane complex.

Basify with NaOH to pH 10, extract with DCM.

Step 4: Chiral Resolution (Mandatory for Drug Design)

e The product is a racemate.[1]

e Protocol: Use Chiral Preparative HPLC.[1]

o Column: Chiralpak AD-H or OD-H.[1]

o Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

o Detection: UV at 210 nm (weak absorbance, rely on Rl or ELSD if available).

Application Case Study: Kinase Inhibitor Scaffold
Hopping
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Scenario: You have a lead compound (Piperidine-based) targeting PKA (Protein Kinase A) or
ROCK1, but it suffers from poor solubility and rapid metabolic clearance.[1]

Hypothesis: Replacing the piperidine with 3-(2-methoxyethyl)azepane will:
» Disrupt planar stacking (improving solubility).

o The methoxy tail will extend toward the solvent front (Gatekeeper region), improving
selectivity.[1]

Biological Evaluation Protocol (In Vitro Kinase Assay)

To validate the efficacy of the new azepane-based lead, use a FRET-based mobility shift assay.

[1]
Materials:
o Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM DTT, 0.01% Brij-35.[1]

o Substrate: Fluorescently labeled peptide (e.g., Kemptide for PKA).[1]
o ATP: at

concentration.[1]
Protocol:

e Compound Prep: Dissolve the (R)- and (S)- enantiomers of the azepane derivative in 100%
DMSO. Perform 1:3 serial dilutions.

e Incubation: Mix Kinase (5 nM final), Peptide Substrate (2 uM), and Compound in a 384-well
plate. Incubate 10 min.

¢ Reaction Start: Add ATP. Incubate for 60 min at RT.

e Termination: Add Stop Solution (EDTA + Coating Reagent).[1]
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o Readout: Measure on a Caliper LabChip EZ Reader. The phosphorylated peptide migrates
differently than the non-phosphorylated substrate.[1]

e Analysis: Fit data to a 4-parameter logistic equation to determine

Interpreting the Data[2][3]

e Success Criteria: If the Azepane derivative shows

within 5-fold of the Piperidine lead but with >20% improvement in thermodynamic solubility
(measured via nephelometry), the scaffold hop is successful.[1]

o Enantiomeric Difference: Expect one enantiomer (usually the one projecting the tail towards
the solvent) to be 10-100x more potent.[1]

References
e Azepane Scaffolds in Medicinal Chemistry

o Source: BenchChem Technical Review (2025).[1][2] "Azepane-Containing Compounds: A
Comprehensive Technical Review for Drug Discovery."

o Relevance: Establishes azepane as a privileged structure for fine-tuning physicochemical
properties.[1][2]

o Synthetic Methodology (Ring Expansion & Functionalization)

o Source: Mykura, R., et al. (2024).[1][3][4] "Synthesis of polysubstituted azepanes by
dearomative ring expansion of nitroarenes." Nature Chemistry, 16, 771-779.[1][3]

o Relevance: Provides modern context for accessing complex azepanes, validating the
difficulty and value of these rings.

o [1][3]

e Physicochemical Properties of Azepanes
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o Source: PubChem Compound Summary for CID 8119 (Azepane).[1]

o Relevance: Source of fundamental pKa and solubility data used in the compar
o [1]
« Kinase Inhibitor Design (Balanol Analogs)

o Source: Life Chemicals Blog (2020).[1] "C-Substituted Azepanes for Novel Organic
Synthesis and Drug Discovery Research.”

o Relevance: Cites the natural product Balanol as a precedent for azepane-based kinase
inhibitors.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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